Hexacosenoyl-CoA (C26:1) vs. Hexacosanoyl-CoA (C26:0): Differential Accumulation in ABCD1-Deficient X-ALD Disease Models
In both X-ALD patient fibroblasts and ABCD1-deficient HeLa cells, hexacosenoyl (26:1)-CoA was identified as the most abundantly concentrated VLCFA-CoA species, whereas hexacosanoyl (26:0)-CoA was not elevated [1]. This demonstrates that the presence of a trans-2 double bond in (2E)-hexacosenoyl-CoA fundamentally alters its metabolic handling in ABCD1-deficient states, conferring disease-model relevance that its saturated C26:0 analog lacks [1].
| Evidence Dimension | Relative abundance among VLCFA-CoA species in ABCD1-deficient cells |
|---|---|
| Target Compound Data | Most abundantly concentrated among all VLCFA-CoA species |
| Comparator Or Baseline | Hexacosanoyl-CoA (C26:0-CoA) - not elevated |
| Quantified Difference | Hexacosenoyl-CoA accumulates preferentially; hexacosanoyl-CoA shows no significant elevation |
| Conditions | X-ALD patient fibroblasts and ABCD1-deficient HeLa cells; acyl-CoA profiling via LC-MS/MS |
Why This Matters
This differential accumulation establishes (2E)-hexacosenoyl-CoA, not its saturated C26:0 analog, as the relevant analyte for ABCD1 dysfunction studies and X-ALD biomarker or pathway research.
- [1] Hama K, et al. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. J Lipid Res. 2020;61(4):523-536. PMID: 32075856 View Source
